Cyazofamid-d6
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Overview
Description
Cyazofamid is a fungicide that is highly-specific in controlling oomycete plant pathogens such as Phytophthora infestans . It is an ivory, odorless solid powder . It is also known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide .
Molecular Structure Analysis
Cyazofamid has the molecular formula C13H13ClN4O2S and a molecular mass of 324.8 . The exact molecular structure of Cyazofamid-d6 is not provided in the available resources.
Chemical Reactions Analysis
Cyazofamid’s mode of action involves inhibiting the complex III: cytochrome bc1(ubiquinone reductase) at Qi site in the mitochondria of Oomycetes fungi (such as Phytophthora, Plasmopara, Pseudoperonospora, and Pythium) .
Physical And Chemical Properties Analysis
Cyazofamid is relatively insoluble in water (0.1 mg/L), exhibits low volatility, and has a melting point of 152.7 °C . It is also unstable in methanol, toluene, and n-octanol .
Scientific Research Applications
Advances in Drug Metabolism and Toxicity Mitigation
The metabolism of certain drugs involves complex biochemical pathways, which can lead to the formation of reactive metabolites responsible for various toxicities. For instance, the metabolism of oxazaphosphorines (e.g., cyclophosphamide, ifosfamide) by cytochrome P450 enzymes generates metabolites like acrolein and chloroacetaldehyde, leading to significant side effects such as urotoxicity, neurotoxicity, and nephrotoxicity. Innovative strategies to limit these adverse effects include the use of antidotes, modulation of metabolic pathways, and the design of new drugs that bypass problematic metabolic transformations (Giraud et al., 2010).
Pharmacogenomics: Tailoring Drug Therapy to Genetic Profiles
The field of pharmacogenomics plays a crucial role in optimizing drug therapy based on individual genetic profiles, which can significantly affect drug metabolism and efficacy. The variability in genes encoding drug-metabolizing enzymes, such as CYP2D6, influences the pharmacokinetics and pharmacodynamics of many drugs, highlighting the need for personalized medication strategies to enhance treatment outcomes and reduce adverse effects (Taylor et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMMRDKEKCERS-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyazofamid-d6 |
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